molecular formula C8H4BrNO2 B13570183 4-Bromobenzo[c]isoxazole-3-carbaldehyde

4-Bromobenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13570183
M. Wt: 226.03 g/mol
InChI Key: BHIJAVPVGUVVAR-UHFFFAOYSA-N
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Description

4-Bromobenzo[c]isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivative . Another method involves the heating of 2-formyl azirines in toluene at high temperatures .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[c]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromobenzo[c]isoxazole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzo[c]isoxazole-3-carbaldehyde stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and aldehyde group make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

4-bromo-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)7(4-11)12-10-6/h1-4H

InChI Key

BHIJAVPVGUVVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C(=C1)Br)C=O

Origin of Product

United States

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